Field: This application falls under the field of Medicinal Chemistry .
Summary of the Application: A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, which is structurally similar to the compound , was synthesized . This compound has shown potential in various biological activities in medicine, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Methods of Application: The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
Results or Outcomes: The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
Field: This application falls under the field of Plant Protection .
Summary of the Application: A series of novel pyrazole amide derivatives, which take TMV PC protein as the target, has been designed and synthesized . These compounds have shown potential in controlling the Tobacco Mosaic Virus (TMV), a growing problem in the contemporary pesticide field .
Methods of Application: The synthesis of these compounds was performed by the reactions of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles .
Results or Outcomes: Preliminary bioassays indicated that all the compounds acted against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes at 500 μg/mL and were found to possess promising activity . Especially, one compound showed the most potent biological activity against TMV compared to ningnanmycin .
Field: This application falls under the field of Anti-Breast Cancer Research .
Summary of the Application: A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized . This compound has shown potential in various biological activities in medicine, including anti-tumor and cytotoxicity activity . It has been reported that pyrazole derivatives also exhibit anti-cancer activity against breast cancer cell lines .
Field: This application falls under the field of Anti-Tobacco Mosaic Virus (TMV) Research .
Summary of the Application: A new fluorinated pyrazole, 5- (4-fluorophenyl)-3- (naphthalen-1-yl)-1-phenyl-1 H -pyrazole was successfully synthesized . This compound has shown potential in various biological activities in medicine, including anti-tumor and cytotoxicity activity . It has been reported that pyrazole derivatives also exhibit anti-cancer activity against breast cancer cell lines .
Methods of Application: The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation . Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by the presence of a chloro group, a fluorophenyl methyl group, and a carbaldehyde functional group. Its molecular formula is C11H9ClFN2O, and it features a unique structure that allows for various chemical interactions and biological activities. The compound is part of a broader class of pyrazoles, which are known for their diverse applications in medicinal chemistry and agrochemicals.
The reactivity of 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde can be attributed to its functional groups:
The compound may also be involved in reactions typical of other pyrazoles, such as halogenation, nitration, and reduction under specific conditions .
Pyrazole derivatives, including 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde, have been studied for various biological activities:
The synthesis of 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through various methods:
5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde finds applications in several fields:
Studies on the interactions of 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde with biological systems have revealed:
These interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound .
Several compounds share structural features with 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-3-methylpyrazole | Lacks the fluorophenyl group | Simpler structure with potential lower activity |
| 1-(4-Fluorophenyl)-3-methylpyrazole | Similar fluorophenyl but different functional groups | May exhibit different biological activities |
| 5-Bromo-1-(4-fluorophenyl)-3-methylpyrazole | Bromine instead of chlorine | Investigated for different reactivity patterns |
| 5-Chloro-N-(4-fluorobenzyl)-pyrazolo[3,4-b]quinoline | More complex structure with quinoline ring | Potentially enhanced pharmacological properties |
These comparisons highlight the uniqueness of 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde while emphasizing its potential advantages over simpler or structurally different analogs. Each compound's distinct functional groups influence its reactivity and biological activity, underscoring the importance of chemical structure in medicinal chemistry .